CMC of Double-Chain Didodecyldimethylammonium Is Two Orders of Magnitude Lower Than Single-Chain Dodecyltrimethylammonium Chloride
In a systematic study of quaternary ammonium salts quaternized by epichlorohydrin, the critical micelle concentration (CMC) of compounds bearing two dodecyl chains (structurally analogous to didodecyldimethylammonium) was found to be two orders of magnitude lower than that of the conventional single-chain comparator, dodecyltrimethylammonium chloride [1]. This effect is attributed to the enhanced hydrophobic driving force for aggregation conferred by the second alkyl chain. The result demonstrates that didodecyldimethylammonium is a far more efficient surfactant, achieving micellization at substantially lower concentrations than single-chain QACs.
| Evidence Dimension | Critical Micelle Concentration (CMC) |
|---|---|
| Target Compound Data | CMC approximately 2 orders of magnitude lower than DTAC |
| Comparator Or Baseline | Dodecyltrimethylammonium chloride (DTAC) CMC |
| Quantified Difference | ≈100× reduction (2 orders of magnitude) |
| Conditions | Aqueous solution; quaternary ammonium compounds with two dodecyl chains vs. conventional monoquaternary ammonium salt |
Why This Matters
Lower CMC translates to higher surface activity at reduced concentrations, enabling more cost-effective formulation and reduced environmental release of surfactant.
- [1] Kim, T.-S., et al. (1996). Preparation and Properties of Multiple Ammonium Salts Quaternized by Epichlorohydrin. Langmuir, 12(26), 6304–6308. View Source
